ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group, a phenyl group, and an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-chlorophenoxyphenyl compound: This can be achieved through a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with a phenyl halide in the presence of a base.
Amidation: The resulting 4-chlorophenoxyphenyl compound is then reacted with N-methylacetamide under suitable conditions to form the N-methylacetamido derivative.
Esterification: Finally, the N-methylacetamido derivative is esterified with ethyl acetate in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The N-methylacetamido group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(4-bromophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-(2-(4-fluorophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(2-(2-(4-methylphenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRWHKAUBKLIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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